molecular formula C17H20ClNO B1374514 3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride CAS No. 1220028-54-5

3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374514
CAS No.: 1220028-54-5
M. Wt: 289.8 g/mol
InChI Key: FBRCAXVBKZEYAZ-UHFFFAOYSA-N
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Description

“3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3-hybridization, which contributes to the stereochemistry of the molecule . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various chemical reactions . For instance, pyrrolidine-2,5-dione has been shown to exhibit inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Physical and Chemical Properties Analysis

While specific physical and chemical properties for “3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” were not found, pyrrolidine derivatives in general are known to be miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .

Scientific Research Applications

Blood Platelet Aggregation Inhibition

A derivative of pyrrolidine, specifically a (2-piperidinyl)- and (2-pyrrolidinyl)ethanone, has been identified as an inhibitor of ADP-induced aggregation of blood platelets. This finding suggests potential applications in the treatment of blood clotting disorders or cardiovascular diseases (Grisar et al., 1976).

Spectroscopic Studies for Identification

Research on pyrrolidine derivatives has included their identification and characterization using spectroscopic techniques. Studies have been conducted on novel hydrochloride salts of cathinones that include pyrrolidine structures, providing insights into their chemical properties and potential applications in forensic science (Nycz et al., 2016).

Polar [3+2] Cycloaddition Applications

Pyrrolidines have shown biological effects and are used in medicine and industry, such as dyes or agrochemicals. A study focused on the synthesis of pyrrolidines in [3+2] cycloaddition reactions, highlighting their importance in chemical synthesis and potential industrial applications (Żmigrodzka et al., 2022).

Synthesis and Pharmaceutical Applications

The synthesis of N-methyl-2-(3-hydroxyphenyl)[60] fullerene pyrrolidine has been studied, demonstrating its potential in drug development and pharmaceutical research. This work sheds light on the process of creating novel compounds with potential therapeutic applications (Chu Shijin, 2008).

Catalysis in Chemical Synthesis

Pyrrolidine derivatives have been studied for their role in enantioselective catalysis. This research is crucial for the development of asymmetric synthesis methods in organic chemistry, which can lead to the production of chiral compounds with potential applications in various fields including pharmaceuticals (Nagel & Nedden, 1997).

Anti-Cancer and Anti-Microbial Applications

Pyrrolidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showcasing their potential in cancer treatment. Additionally, their anti-microbial and anti-fungal properties have been explored, indicating broader biomedical applications (Muralidharan et al., 2017).

Biochemical Analysis

Biochemical Properties

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity. Additionally, 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can activate certain enzymes by stabilizing their active conformation. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range lead to diminished efficacy or increased toxicity .

Metabolic Pathways

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, either by inhibiting or activating their functions. For example, it may interact with enzymes involved in glycolysis or the citric acid cycle, altering the production of ATP and other metabolites. These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride within tissues can vary, depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The precise localization of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can determine its specific effects on cellular function .

Properties

IUPAC Name

3-[(2-phenylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-6-15(7-3-1)16-8-4-5-9-17(16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCAXVBKZEYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-54-5
Record name Pyrrolidine, 3-[([1,1′-biphenyl]-2-yloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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